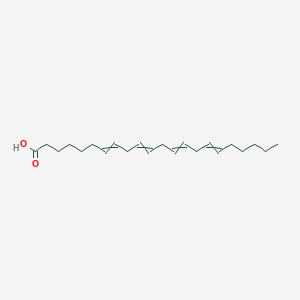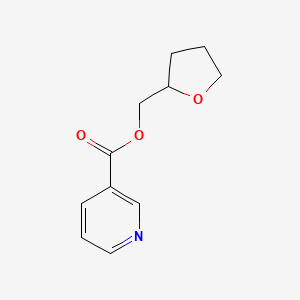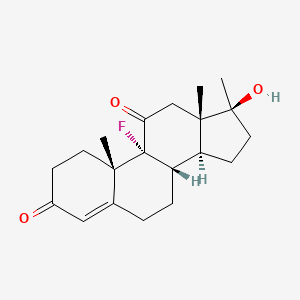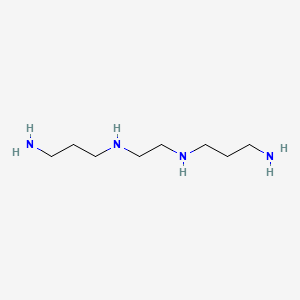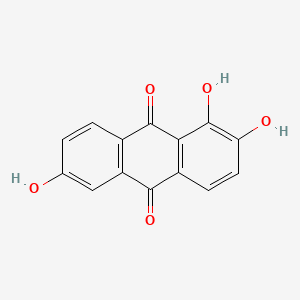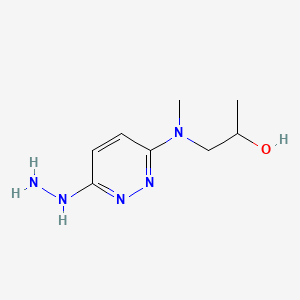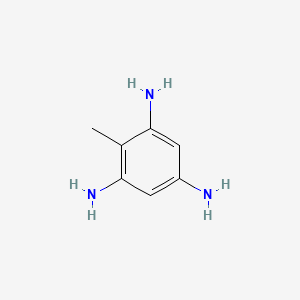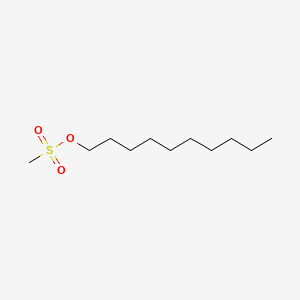
DECYL METHANE SULFATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DECYL METHANE SULFATE, also known as decyl methanesulfonate, is an organic compound belonging to the family of sulfonic acid esters. It is characterized by the presence of a methanesulfonic acid group attached to a decyl chain. This compound is commonly used in various chemical processes due to its unique properties, including its ability to act as a surfactant and its role in organic synthesis.
Mechanism of Action
Target of Action
Methanesulfonic acid decyl ester, also known as decyl methanesulfonate, is a derivative of methanesulfonic acid (MSA). MSA is a strong acid and has been extensively utilized as a Brønsted acid catalyst for esterification or alkylation reactions . Therefore, the primary targets of decyl methanesulfonate are likely to be the reactants in these types of reactions.
Mode of Action
The mode of action of decyl methanesulfonate is likely to be similar to that of MSA. As a strong acid, it can donate a proton to a reactant in an esterification or alkylation reaction, thereby catalyzing the reaction . The exact interaction between decyl methanesulfonate and its targets would depend on the specific reaction conditions and reactants.
Biochemical Pathways
Decyl methanesulfonate, as a derivative of MSA, may affect similar biochemical pathways. MSA is known to be involved in various chemical reactions, including esterification, alkylation, and metal recovery . The exact pathways affected by decyl methanesulfonate would depend on the specific context in which it is used.
Result of Action
The result of decyl methanesulfonate’s action would be the catalysis of the chemical reactions it is involved in. This could include the formation of new compounds in esterification or alkylation reactions . The exact molecular and cellular effects would depend on the specific reactions and conditions.
Action Environment
The action of decyl methanesulfonate is likely to be influenced by various environmental factors. These could include the pH of the solution it is in, the presence of other substances, and the temperature and pressure conditions . These factors could affect the compound’s stability, reactivity, and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: DECYL METHANE SULFATE can be synthesized through the esterification of methanesulfonic acid with decanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of methanesulfonic acid decyl ester involves the continuous esterification of methanesulfonic acid with decanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the ester from any unreacted starting materials and by-products. The purified ester is collected and stored under appropriate conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: DECYL METHANE SULFATE undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, methanesulfonic acid decyl ester can hydrolyze to form methanesulfonic acid and decanol.
Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different sulfonate esters.
Oxidation: Under specific conditions, the decyl chain can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Methanesulfonic acid and decanol.
Substitution: Various sulfonate esters depending on the nucleophile used.
Oxidation: Decanoic acid and other oxidized products.
Scientific Research Applications
DECYL METHANE SULFATE has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for analysis, particularly in mass spectrometry.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, detergents, and emulsifiers.
Comparison with Similar Compounds
DECYL METHANE SULFATE can be compared with other sulfonic acid esters, such as:
Ethyl methanesulfonate: Similar in structure but with an ethyl group instead of a decyl chain. It is commonly used as a mutagen in genetic research.
Methyl methanesulfonate: Another similar compound with a methyl group. It is also used as a mutagen and in organic synthesis.
Uniqueness: this compound is unique due to its longer decyl chain, which imparts distinct surfactant properties and makes it suitable for applications requiring enhanced solubility and interaction with hydrophobic substances.
Properties
IUPAC Name |
decyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3S/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHOUEDRPDQZBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
